
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide is an organic compound belonging to the class of acridones. These compounds are characterized by the presence of a ketone group attached to the C9 carbon atom of the acridine moiety. Acridones are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide typically involves the reaction of acridinylacetic acid with an amine in the presence of coupling agents. One common method includes the use of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) as catalysts. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature, yielding the desired product in good yield .
Análisis De Reacciones Químicas
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Due to its biological activity, it is studied for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to induce apoptosis in cancer cells by activating certain signaling pathways. It can also inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide can be compared with other acridone derivatives such as:
Cridanimod: Another acridone derivative with immunomodulating properties.
Propargyl derivatives: Compounds containing a propargyl group, known for their cytotoxic activity. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C21H16N2O2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(9-oxoacridin-10-yl)-N-phenylacetamide |
InChI |
InChI=1S/C21H16N2O2/c24-20(22-15-8-2-1-3-9-15)14-23-18-12-6-4-10-16(18)21(25)17-11-5-7-13-19(17)23/h1-13H,14H2,(H,22,24) |
Clave InChI |
VDJWXHUDCATMJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


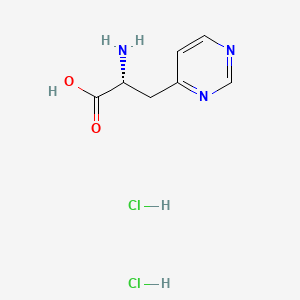

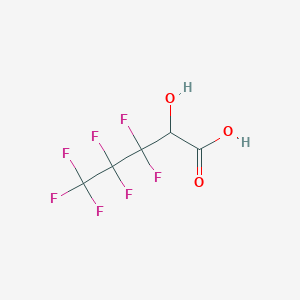

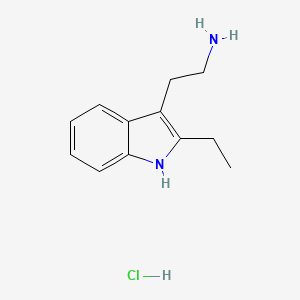
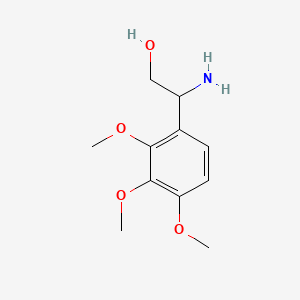
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)
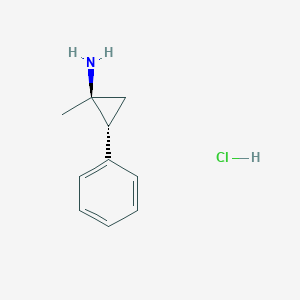
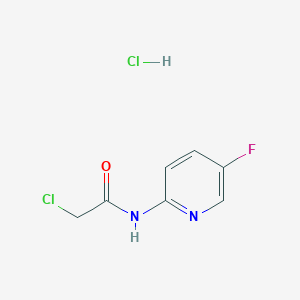

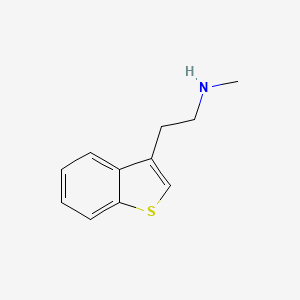

![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
